molecular formula C11H8FNOS B238070 Cholest-14-ene-3,16-diol CAS No. 139953-32-5

Cholest-14-ene-3,16-diol

Cat. No.: B238070
CAS No.: 139953-32-5
M. Wt: 402.7 g/mol
InChI Key: ZOAXOAKEGDZGLC-PUHROEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-14-ene-3,16-diol is a cholestane-derived sterol characterized by hydroxyl groups at positions C3 and C16 and a double bond at C12. Steroidal diols like this compound are often studied for their bioactivities, including enzyme modulation, antifouling effects, and roles in metabolic pathways. For example, stigmastane analogs (e.g., stigmast-14-ene-3,16-diol) share its diol configuration but differ in side-chain alkylation, which may influence solubility and biological interactions .

Properties

CAS No.

139953-32-5

Molecular Formula

C11H8FNOS

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,16R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)25-24(29)16-23-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h16-22,24-25,28-29H,6-15H2,1-5H3/t18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1

InChI Key

ZOAXOAKEGDZGLC-PUHROEFSSA-N

SMILES

CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Synonyms

5alpha-cholest-14-en-3beta,16alpha-diol
cholest-14-ene-3,16-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their sources, and bioactivities, with emphasis on hydroxyl group positioning and functional outcomes:

Compound Name Structure & Key Features Natural Source/Origin Bioactivity/Function Reference Evidence
Cholest-14-ene-3,16-diol Cholestane backbone; C3β, C16α-diol; Δ14 double bond Not specified in evidence Hypothesized roles in lipid metabolism or enzyme inhibition (based on analogs) N/A
Stigmast-14-ene-3,16-diol Stigmastane backbone (24-ethyl substitution); C3β, C16α-diol Synthetic/Phytochemical sources Unknown; structural similarity suggests potential metabolic roles
ent-8(14)-Pimarene-15R,16-diol Pimarane diterpenoid; C15R, C16-diol; Δ8(14) double bond Mangrove Ceriops decandra Potent non-toxic antifouling agent (EC50 = 0.04 µg/cm²); SAR indicates hydroxyl groups critical for activity
Isopimar-7-ene-15S,16-diol Isopimarane diterpenoid; C15S, C16-diol; Δ7 double bond Mangrove Ceriops tagal α-Glucosidase inhibition (IC50 = 5.31 µM for related compounds); caspase-3 activation at 1 mg/mL
Bauer-7-ene-3β,16α-diol Ursane-type triterpenoid; C3β, C16α-diol; Δ7 double bond Tussilago farfara (coltsfoot) Role in plant defense; no direct bioactivity reported

Key Structural and Functional Insights:

Hydroxyl Group Positioning: Antifouling Activity: In pimarane diterpenoids (e.g., ent-8(14)-pimarene-15R,16-diol), free hydroxyl groups at C15 and C16 are critical for non-toxic antifouling effects. Acetylation or alkylation of these groups reduces activity, as seen in synthetic analogs . Enzyme Modulation: Isopimarane diterpenoids (e.g., isopimar-7-ene-15S,16-diol) show α-glucosidase inhibition, suggesting that diol configuration may enhance binding to enzyme active sites .

Backbone and Double Bond Influence: Cholestane and stigmastane derivatives (e.g., stigmast-14-ene-3,16-diol) differ in side-chain alkylation, which affects hydrophobicity and membrane interactions. The Δ14 double bond in cholest-14-ene derivatives may influence steroidal rigidity compared to Δ7 or Δ8(14) in diterpenoids .

Toxicity vs. Selectivity: Pimarane diterpenoids exhibit non-toxic antifouling activity, while organotin compounds (e.g., TBT) are toxic but banned. This highlights the importance of hydroxylated terpenoids as eco-friendly alternatives .

Research Findings and Data Tables

Table 1: Antifouling Activity of Pimarane Diterpenoids (EC50 Values)

Compound EC50 (µg/cm²) Stability Notes Reference
ent-8(14)-Pimarene-15R,16-diol 0.04 Low Starting material; high potency
Compound 5 (acetylated) 0.05 High Retains activity with improved stability
Capsaicin (control) 0.10 Moderate Non-toxic reference compound

Table 2: Enzyme Modulation by Diterpenoid Diols

Compound Target Enzyme IC50/Activity Source Organism Reference
Isopimar-7-ene-15S,16-diol α-Glucosidase 5.31 µM (betulinic acid) Ceriops tagal
Lup-20(29)-ene-3β,28-diol Caspase-3 Activation at 1 mg/mL Ceriops tagal

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